molecular formula C10H6Br2N2O B13300043 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13300043
M. Wt: 329.97 g/mol
InChI Key: CRMDQWFFVHHSDK-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine and pyrazole groups. This compound is of interest due to its unique structure, which combines aromatic aldehyde and heterocyclic components, making it valuable in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products Formed

Scientific Research Applications

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of the pyrazole ring suggests potential interactions with proteins that recognize this heterocyclic structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
  • 4-Bromo-1H-pyrazol-5-amine
  • 4-Bromo-1-(4-chlorophenyl)pyrazole

Uniqueness

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is unique due to the combination of bromine atoms and the pyrazole ring attached to a benzaldehyde core. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

2-bromo-6-(4-bromopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H

InChI Key

CRMDQWFFVHHSDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)Br

Origin of Product

United States

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